
2-Acetyl-5-bromobenzofuran-4,7-dione
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Overview
Description
2-Acetyl-5-bromobenzofuran-4,7-dione is a chemical compound with the molecular formula C10H5BrO4 and a molecular weight of 269.05 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 2-Acetyl-5-bromobenzofuran-4,7-dione typically involves the bromination of benzofuran derivatives followed by acetylation. One common method includes the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromobenzofuran is then acetylated using acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Acetyl-5-bromobenzofuran-4,7-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Acetyl-5-bromobenzofuran-4,7-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-bromobenzofuran-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
2-Acetyl-5-bromobenzofuran-4,7-dione can be compared with other benzofuran derivatives such as:
2-Acetyl-6-bromobenzofuran-4,7-dione: Similar in structure but with the bromine atom at a different position, leading to different reactivity and biological activities.
5-Bromobenzofuran: Lacks the acetyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-acetyl-5-bromo-1-benzofuran-4,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c1-4(12)8-2-5-9(14)6(11)3-7(13)10(5)15-8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVZWDYCCQHJPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=O)C=C(C2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284559 |
Source
|
Record name | 4,7-Benzofurandione, 2-acetyl-5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389264-29-2 |
Source
|
Record name | 4,7-Benzofurandione, 2-acetyl-5-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1389264-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Benzofurandione, 2-acetyl-5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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